1,3-DIETHYL 4-HYDROXY-4-METHYL-6-OXO-2-(THIOPHEN-3-YL)CYCLOHEXANE-1,3-DICARBOXYLATE
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Overview
Description
1,3-DIETHYL 4-HYDROXY-4-METHYL-6-OXO-2-(THIOPHEN-3-YL)CYCLOHEXANE-1,3-DICARBOXYLATE is a complex organic compound with a molecular formula of C17H22O6S This compound is characterized by the presence of a thiophene ring, a cyclohexane ring, and multiple functional groups, including hydroxyl, keto, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-hydroxy-4-methyl-6-oxo-2-(thiophen-3-yl)cyclohexane-1,3-dicarboxylate typically involves the reaction of ethyl acetoacetate with thiophene-3-carbaldehyde under basic conditions. The reaction proceeds through a series of steps, including aldol condensation, cyclization, and esterification. The reaction conditions often require the use of a base such as sodium ethoxide or potassium carbonate and an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3-DIETHYL 4-HYDROXY-4-METHYL-6-OXO-2-(THIOPHEN-3-YL)CYCLOHEXANE-1,3-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Ammonia or primary amines in an organic solvent.
Major Products
Oxidation: Formation of diethyl 4-hydroxy-4-methyl-6-oxo-2-(thiophen-3-yl)cyclohexane-1,3-dicarboxylic acid.
Reduction: Formation of diethyl 4-hydroxy-4-methyl-6-hydroxy-2-(thiophen-3-yl)cyclohexane-1,3-dicarboxylate.
Substitution: Formation of amides or esters depending on the nucleophile used.
Scientific Research Applications
1,3-DIETHYL 4-HYDROXY-4-METHYL-6-OXO-2-(THIOPHEN-3-YL)CYCLOHEXANE-1,3-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of diethyl 4-hydroxy-4-methyl-6-oxo-2-(thiophen-3-yl)cyclohexane-1,3-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate: Similar structure but with a phenyl group instead of a thiophene ring.
Diethyl 4-hydroxy-4-methyl-6-oxo-2-(thiophen-2-yl)cyclohexane-1,3-dicarboxylate: Similar structure but with the thiophene ring in a different position
Uniqueness
1,3-DIETHYL 4-HYDROXY-4-METHYL-6-OXO-2-(THIOPHEN-3-YL)CYCLOHEXANE-1,3-DICARBOXYLATE is unique due to the presence of the thiophene ring at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties .
Properties
IUPAC Name |
diethyl 4-hydroxy-4-methyl-6-oxo-2-thiophen-3-ylcyclohexane-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O6S/c1-4-22-15(19)13-11(18)8-17(3,21)14(16(20)23-5-2)12(13)10-6-7-24-9-10/h6-7,9,12-14,21H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLPVDHIZACNEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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